
3-methylbenzofuran-6-ol
Overview
Description
3-Methylbenzofuran-6-ol is a derivative of benzofuran, a class of compounds known for their diverse biological activities and potential applications in various fields. Benzofuran compounds are characterized by a fused benzene and furan ring structure, which imparts unique physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 3-methylbenzofuran-6-ol, typically involves innovative and catalytic strategies. One common method is the cyclization of 2-hydroxy-1,4-diones using trifluoroacetic acid as a catalyst and N-bromosuccinimide as an oxidant . This one-pot method facilitates the formation of the benzofuran ring through a cyclization/oxidative aromatization cascade reaction.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs similar synthetic routes but on a larger scale, utilizing efficient catalytic systems to ensure high yield and purity. The use of free radical cyclization cascades and proton quantum tunneling methods has been reported to construct complex benzofuran ring systems with fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions
3-Methylbenzofuran-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Formation of halogenated, alkylated, or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methylbenzofuran-6-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzofuran
- 3-Methylbenzothiophene
- 2,3-Dihydrobenzofuran
- Benzo[b]thiophene-2-carboxaldehyde
Uniqueness
3-Methylbenzofuran-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzofuran derivatives, it exhibits a unique combination of antimicrobial, antiviral, and anticancer activities, making it a valuable compound for further research and development .
Biological Activity
3-Methylbenzofuran-6-ol is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound (C₉H₈O) is a derivative of benzofuran, characterized by a methyl group at the 3-position and a hydroxyl group at the 6-position. Its structure can be represented as follows:
Biological Activity Overview
Research has demonstrated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Antitumor Properties : Inhibits cancer cell proliferation.
- Anti-inflammatory Effects : Reduces inflammation markers in vitro.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 3-methylbenzofuran derivatives against common pathogens. The results are summarized in Table 1.
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
This compound | 4.0 | Staphylococcus aureus |
This compound | 8.0 | Escherichia coli |
This compound | 2.0 | Pseudomonas aeruginosa |
This data indicates that this compound has a promising antimicrobial profile, particularly against Gram-positive bacteria.
Antitumor Activity
The antiproliferative effects of 3-methylbenzofuran derivatives were assessed using various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The findings are detailed in Table 2.
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 1.48 | A549 |
This compound | 2.34 | MCF7 |
The IC50 values indicate that this compound exhibits potent activity against cancer cells, with lower values suggesting higher efficacy.
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Tubulin Polymerization : Similar to other benzofuran derivatives, it may disrupt microtubule formation, leading to cell cycle arrest.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells, promoting apoptosis.
Case Studies
A notable case study involved the synthesis of various substituted benzofurans, including derivatives of this compound, which were tested for their anticancer properties. The study found that modifications at the C–3 and C–6 positions significantly enhanced biological activity compared to unsubstituted analogs .
Q & A
Basic Research Questions
Q. What laboratory synthesis protocols are established for 3-methylbenzofuran-6-ol?
- Methodological Answer : A one-pot pseudo three-component synthesis can be adapted, leveraging methodologies from related benzofuran derivatives. Key steps include:
- Using 4-methoxyphenol and styrene analogs as starting materials under optimized solvent conditions (e.g., 1,1,1,3,3,3-hexafluoropropan-2-ol).
- Employing oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) at room temperature.
- Purification via column chromatography or recrystallization (as demonstrated for structurally similar compounds with yields of 52–70%) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR for elucidating hydrogen and carbon environments (e.g., chemical shifts at δ 6.8–7.5 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₁₀O₂) and isotopic patterns .
- Infrared (IR) Spectroscopy : Identify functional groups like hydroxyl (-OH) and benzofuran rings (stretching vibrations at 3200–3600 cm⁻¹ and 1600 cm⁻¹, respectively) .
Q. How should sample preparation be optimized to minimize analyte loss?
- Methodological Answer :
- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol for efficient extraction of benzofuran derivatives from aqueous matrices .
- Glassware Deactivation : Treat glassware with 5% dimethyldichlorosilane in toluene to prevent adsorption of hydrophobic analytes .
- Internal Standards : Spike samples with deuterated analogs (e.g., triclosan-d₃) to correct for recovery variations .
Q. What purification methods are recommended for isolating this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate impurities .
- Recrystallization : Achieve high purity (≥95%) via solvent systems like methanol/water, as shown for compounds with melting points of 74–76°C .
Q. How can purity and stability be assessed during storage?
- Methodological Answer :
- Melting Point Analysis : Verify purity through sharp melting ranges (e.g., 74–76°C for crystalline analogs) .
- Low-Temperature Storage : Store samples at –18°C in amber vials to prevent degradation, as validated for similar phenolic compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates, as seen in yields increasing from 52% to 69% for alkoxy-substituted benzofurans .
- Catalyst Selection : Evaluate Lewis acids (e.g., FeCl₃) or heterogeneous catalysts to accelerate cyclization steps .
- Temperature Control : Optimize between 25–80°C to balance reaction rate and byproduct formation .
Q. What mechanistic pathways are proposed for benzofuran ring formation?
- Methodological Answer :
- Kinetic Studies : Monitor intermediates via in situ NMR to identify rate-determining steps (e.g., electrophilic aromatic substitution or radical cyclization) .
- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in the benzofuran ring .
Q. How can contradictory spectral data from different studies be resolved?
- Methodological Answer :
- Cross-Validation : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities in peak assignments .
- Computational Modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to validate structural hypotheses .
Q. What strategies link structural modifications to biological activity?
- Methodological Answer :
- Comparative SAR Analysis : Synthesize analogs with varying substituents (e.g., methoxy, chloro) and test for antimicrobial or antioxidant activity, referencing benzofuran derivatives with confirmed bioactivity .
- Molecular Docking : Screen against target proteins (e.g., cytochrome P450 enzymes) to predict binding modes .
Q. How does this compound’s reactivity compare to other benzofuran derivatives?
- Methodological Answer :
- Electrochemical Profiling : Use cyclic voltammetry to compare oxidation potentials (e.g., –0.5 V to +1.2 V vs. Ag/AgCl) and identify electron-donating/withdrawing effects of the methyl and hydroxyl groups .
- Photostability Assays : Expose to UV light (254 nm) and monitor degradation kinetics relative to non-methylated analogs .
Properties
IUPAC Name |
3-methyl-1-benzofuran-6-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWIITORDRWUMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=CC(=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445949 | |
Record name | 3-methyl-6-hydroxybenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3652-66-2 | |
Record name | 3-methyl-6-hydroxybenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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